molecular formula C7H6N2O B1594993 3-(Cyanomethyl)pyridin-1-ium-1-olate CAS No. 6635-88-7

3-(Cyanomethyl)pyridin-1-ium-1-olate

Cat. No. B1594993
CAS RN: 6635-88-7
M. Wt: 134.14 g/mol
InChI Key: OGPFILFOKYMAKO-UHFFFAOYSA-N
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Patent
US06313126B1

Procedure details

To a suspension of (1-oxy-pyridin-3-yl)-acetonitrile (10 g, 75 mmol) in anhydrous CH2Cl2 under a nitrogen atmosphere was added trimethylsilylcyanide (10.95 mL, 82 mmol) and dimethylcarbamoylchloride (7.55 mL, 82 mmol). The reaction mixture was stirred at room temperature for 72 hours and then concentrated. EtOAc (100 mL) was added to the residue and the organic phase was washed with 1 M NaOH (150 mL), dried over Na2SO4, filtered and concentrated. The resulting solid was purified by column chromatography (50% EtOAc/hexanes) affording 7.08 g (66%) of a yellow solid: mp 48-51° C.; MS(+)APCI m/z 144 [M+H]+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10.95 mL
Type
reactant
Reaction Step Two
Quantity
7.55 mL
Type
reactant
Reaction Step Two
Yield
66%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[N+:5]([O-])[CH:4]=[C:3]([CH2:8][C:9]#[N:10])[CH:2]=1.C[Si]([C:15]#[N:16])(C)C.CN(C)C(Cl)=O>C(Cl)Cl>[C:9]([CH2:8][C:3]1[C:4]([C:15]#[N:16])=[N:5][CH:6]=[CH:1][CH:2]=1)#[N:10]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1=CC(=C[N+](=C1)[O-])CC#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10.95 mL
Type
reactant
Smiles
C[Si](C)(C)C#N
Name
Quantity
7.55 mL
Type
reactant
Smiles
CN(C(=O)Cl)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
EtOAc (100 mL) was added to the residue
WASH
Type
WASH
Details
the organic phase was washed with 1 M NaOH (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting solid was purified by column chromatography (50% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C(#N)CC=1C(=NC=CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 7.08 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.